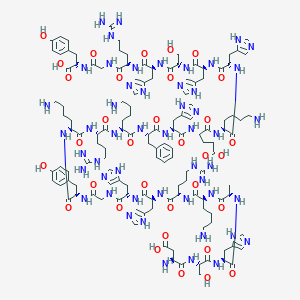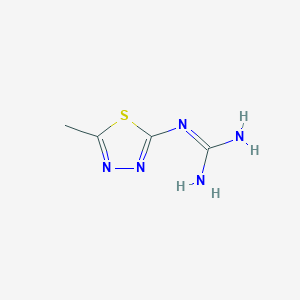
1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine, also known as MTDG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTDG is a heterocyclic compound that contains a thiadiazole ring and a guanidine group.
Aplicaciones Científicas De Investigación
1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine has been studied for its potential applications in various fields. In the field of medicine, 1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine has shown promising results as an anti-inflammatory agent. In a study conducted on rats, 1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine was found to significantly reduce inflammation in the paw and ear of the animals. 1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine has also been studied for its potential as an anti-cancer agent. In vitro studies have shown that 1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine can induce cell death in cancer cells.
In the field of agriculture, 1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine has been studied for its potential as a herbicide. In a study conducted on rice plants, 1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine was found to effectively control weeds without causing any harm to the rice plants.
Mecanismo De Acción
The exact mechanism of action of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine is not yet fully understood. However, studies have suggested that 1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine may exert its anti-inflammatory and anti-cancer effects by inhibiting the production of nitric oxide and prostaglandin E2. 1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine may also induce cell death in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine has been found to have various biochemical and physiological effects. In a study conducted on rats, 1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine was found to significantly reduce the levels of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine was also found to reduce the levels of oxidative stress markers such as malondialdehyde and nitric oxide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. 1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine is also relatively inexpensive compared to other compounds used in research. However, one limitation of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine is its low solubility in water, which can make it difficult to administer in experiments.
Direcciones Futuras
There are several future directions for the study of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine. In the field of medicine, further studies are needed to determine the efficacy of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine as an anti-inflammatory and anti-cancer agent in humans. The potential use of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine in the treatment of other diseases such as Alzheimer's and Parkinson's disease should also be explored.
In the field of agriculture, further studies are needed to determine the effectiveness of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine as a herbicide in other crops. The potential environmental impact of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine should also be studied.
Conclusion:
In conclusion, 1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine is a promising compound that has shown potential applications in various fields. Its synthesis method is relatively simple, and it has been found to have anti-inflammatory, anti-cancer, and herbicidal properties. Further research is needed to fully understand its mechanism of action and to explore its potential applications in medicine and agriculture.
Métodos De Síntesis
1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine can be synthesized by reacting 5-methyl-1,3,4-thiadiazole-2-amine with cyanogen bromide and then treating the resulting intermediate with guanidine carbonate. The reaction yields 1-(5-Methyl-1,3,4-thiadiazol-2-yl)guanidine as a white crystalline solid with a melting point of 243-245°C.
Propiedades
Número CAS |
110963-09-2 |
|---|---|
Fórmula molecular |
C4H7N5S |
Peso molecular |
157.2 g/mol |
Nombre IUPAC |
2-(5-methyl-1,3,4-thiadiazol-2-yl)guanidine |
InChI |
InChI=1S/C4H7N5S/c1-2-8-9-4(10-2)7-3(5)6/h1H3,(H4,5,6,7,9) |
Clave InChI |
LDPYBJPSHQJRTG-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)N=C(N)N |
SMILES canónico |
CC1=NN=C(S1)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






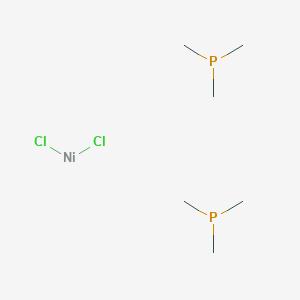
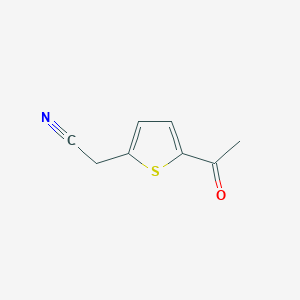

![5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B33507.png)

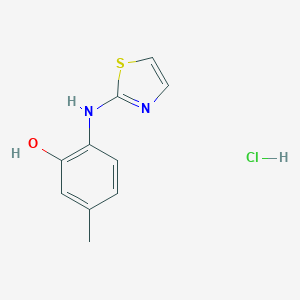
![4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B33518.png)
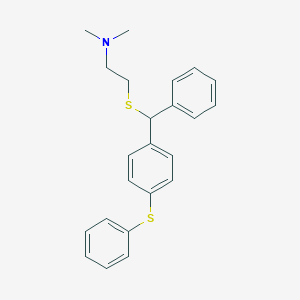

![[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester](/img/structure/B33524.png)
